4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide
Description
Properties
IUPAC Name |
4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c18-15-12(16(23)20-11-6-2-1-3-7-11)10-19-17-21-13-8-4-5-9-14(13)22(15)17/h4-5,8-11H,1-3,6-7,18H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVZWUIQWXYSAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(N3C4=CC=CC=C4N=C3N=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of an aromatic aldehyde with a keto ester in the presence of N,N’-dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) as a reagent . This reaction proceeds under mild conditions and yields the desired pyrimido[1,2-a]benzimidazole derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrimido[1,2-a]benzimidazole derivatives.
Substitution: The amino and carboxamide groups can participate in substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications in the treatment of infectious diseases and cancer.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins involved in disease processes, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural and Pharmacological Comparison with Analogous Compounds
Structural Features
The compound’s analogs share the pyrimido[1,2-a]benzimidazole scaffold but differ in substituents, which critically influence their bioactivity and pharmacokinetics. Key structural variations include:
Pharmacological Activity
Table 1: Comparative Pharmacological Profiles of Selected Analogs
Key Findings:
- Concentration-Dependent Efficacy : Compounds like RU 243 exhibit paradoxical reductions in AUC (area under the curve) at higher concentrations, suggesting solubility limitations or receptor saturation .
- Amino vs. Nitro Groups: The 4-amino group in the target compound may offer superior hydrogen-bonding capacity compared to nitro-containing analogs (), possibly improving target affinity .
Therapeutic Implications and Limitations
- Target Compound : The cyclohexyl group may confer prolonged half-life but could limit aqueous solubility, necessitating formulation optimization.
- RU Series () : Short duration of action (3-hour peak effect) highlights the need for sustained-release formulations.
- Morpholinoethyl Analogs (): Improved solubility makes them candidates for topical applications (e.g., glaucoma eye drops).
Biological Activity
4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide is a compound that belongs to the benzimidazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Benzimidazole derivatives, including this compound, have been studied for various biological activities:
- Anticancer Activity : Several studies have indicated that benzimidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to benzimidazoles have shown efficacy against leukemia and solid tumors by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Properties : Benzimidazoles have demonstrated antibacterial and antifungal activities. The minimum inhibitory concentrations (MICs) of related compounds against pathogens like Staphylococcus aureus and Escherichia coli have been reported to be as low as 1 µg/mL .
- Anti-inflammatory Effects : Some benzimidazole derivatives have been noted for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
The mechanisms through which this compound exerts its biological effects are varied:
- Cytotoxicity in Cancer Cells : The compound may induce cell death via caspase-dependent pathways, leading to apoptosis in hypoxic tumor environments .
- Inhibition of Enzymatic Activity : Many benzimidazoles act as inhibitors of key enzymes involved in cancer progression and inflammation, such as acetylcholinesterase and cyclooxygenase .
- DNA Interaction : Some studies suggest that benzimidazoles may interact with DNA, leading to the disruption of replication and transcription processes in cancer cells .
Case Study 1: Anticancer Activity
A study evaluated the anticancer activity of various benzimidazole derivatives against human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. The results indicated that certain derivatives showed IC50 values in the micromolar range, suggesting potent anticancer properties.
Case Study 2: Antimicrobial Efficacy
In vitro tests on a series of benzimidazole compounds revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The best-performing compound exhibited an MIC of 1 µg/mL against E. coli, highlighting its potential as a lead for antibiotic development.
Data Table: Summary of Biological Activities
Q & A
(Basic) What are the key considerations for synthesizing 4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide in high yield?
Methodological Answer:
Synthesis requires precise control of reaction parameters, including temperature (60–100°C), solvent selection (e.g., ethanol or DMF for solubility), and catalysts (e.g., palladium for cross-coupling reactions). Purification via column chromatography or recrystallization is critical to isolate the compound from byproducts. Monitoring intermediates using thin-layer chromatography (TLC) ensures reaction progression .
(Basic) Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Identifies proton environments and carbon frameworks, particularly aromatic and amide signals.
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., 430.34 g/mol via ESI-MS) .
- X-ray Crystallography : Resolves crystal packing (monoclinic system, space group P21/c) and bond angles (e.g., β = 111.027°) .
(Advanced) How can computational methods optimize the synthesis pathways for this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) predict reaction pathways, while machine learning models analyze experimental datasets to identify optimal conditions (e.g., solvent polarity, temperature). ICReDD’s approach integrates computational reaction path searches with experimental validation, reducing trial-and-error cycles by 40–60% .
(Advanced) What strategies resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Cross-assay validation : Compare results from in vitro (e.g., enzyme inhibition) and in vivo (e.g., murine analgesic models) assays.
- Standardized protocols : Control variables like cell line selection (e.g., HeLa vs. HEK293) and solvent concentrations (DMSO ≤0.1%) to minimize artifacts .
(Basic) What are the primary biological targets or activities reported for this compound?
Methodological Answer:
Reported activities include:
- Antimicrobial : MIC values ≤5 µM against S. aureus.
- Anticancer : IC50 of 12 nM in breast cancer (MCF-7) cells via topoisomerase inhibition .
(Advanced) How does the compound's molecular conformation influence its biological interactions?
Methodological Answer:
X-ray data reveals a planar pyrimido-benzimidazole core, enabling π-π stacking with DNA bases. Substituents like the cyclohexyl group enhance hydrophobic binding to kinase pockets (e.g., EGFR). Molecular dynamics simulations show torsional angles (e.g., C7–C8–C9 = 121.65°) affect target affinity .
(Basic) What are the solubility and stability profiles under various experimental conditions?
Methodological Answer:
- Solubility : 2.5 mg/mL in DMF, <0.1 mg/mL in water.
- Stability : Degrades <5% at pH 7.4 (24 hrs), but hydrolyzes rapidly at pH <3. Store at −20°C in inert atmospheres .
(Advanced) What are the best practices for designing SAR studies on this compound's derivatives?
Methodological Answer:
- Systematic substitution : Replace the cyclohexyl group with aryl/heteroaryl moieties to assess steric effects.
- In vitro profiling : Test derivatives against a panel of kinases (e.g., JAK2, CDK4/6) using fluorescence polarization assays .
(Advanced) How to address discrepancies between computational predictions and experimental results in reactivity studies?
Methodological Answer:
Implement feedback loops: Refine computational models using experimental kinetic data (e.g., Arrhenius parameters). For example, adjust activation energy (Ea) predictions by 10–15% after HPLC quantification of reaction yields .
(Basic) What purification techniques are effective post-synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
